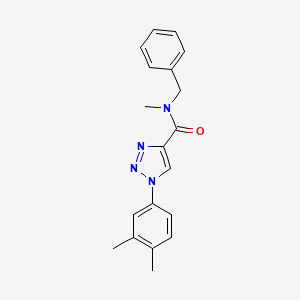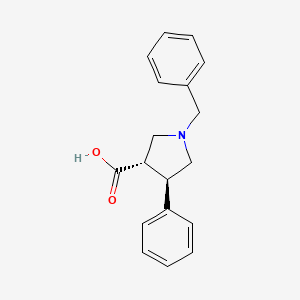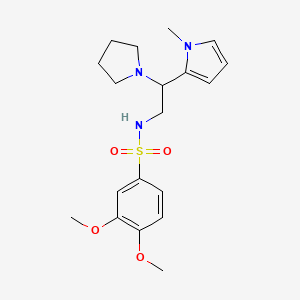
2,2-dichloro-3,3-dimethyl-N-(1,1,3-trimethyl-2,3-dihydro-1H-inden-4-yl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound, also known by its CAS Number 329701-84-0, is a complex organic molecule with the molecular formula C18H23Cl2NO . It has a molecular weight of 340.29 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H23Cl2NO/c1-10-9-16(2,3)11-7-6-8-12(13(10)11)21-15(22)14-17(4,5)18(14,19)20/h6-8,10,14H,9H2,1-5H3,(H,21,22) . This code provides a detailed description of the compound’s molecular structure, including the arrangement of its atoms and the bonds between them.Aplicaciones Científicas De Investigación
Synthesis and Crystal Structure Analysis:
- The synthesis and crystal structure of closely related cyclopropanecarboxamide derivatives have been explored. For instance, a study detailed the synthesis of 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-N-hydroxymethyl-2,2-dimethylcyclopropanecarboxamide from 2,2-dimethyl-3-(2,2-chloro-3,3,3-trifluoro-1-propenyl) cyclopropanecarboxylic acid through a series of chemical reactions. The crystal structure was determined by X-ray diffraction analysis, revealing that the compound belongs to the monoclinic system with a specific space group and defined cell parameters (Shen De-long, 2008).
Molecular Rearrangements and Derivative Synthesis:
- Research on molecular rearrangements has shown the transformation of certain substrates into dihydro-1H-indene derivatives, a structural component related to the compound . These studies shed light on the chemical behavior and potential transformations of similar molecular frameworks (E. Giovannini & Pierre Pasquier, 2002).
Intermolecular Interactions and Computational Studies:
- Intermolecular interactions, such as hydrogen bonding and π-interactions in structurally related compounds, were analyzed through X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations. These studies provide insight into the molecular stability and potential applications of these compounds in various fields (A. Saeed et al., 2020).
Biological Activity and Derivative Applications:
- The biological activity of certain cyclopropanecarboxylic acid derivatives has been a topic of interest. Studies have shown that these compounds can exhibit notable herbicidal and fungicidal activities, highlighting their potential utility in agricultural sciences (L. Tian et al., 2009).
Cycloaddition Reactions and Heterocyclic Compound Synthesis:
- The reactivity of cyclopropane dicarboxylate derivatives in cycloaddition reactions has been explored, leading to the formation of various heterocyclic compounds. These findings are crucial for developing new synthetic routes in organic chemistry and for the synthesis of complex molecular architectures (Honglei Liu et al., 2016).
Safety and Hazards
Propiedades
IUPAC Name |
2,2-dichloro-3,3-dimethyl-N-(1,1,3-trimethyl-2,3-dihydroinden-4-yl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23Cl2NO/c1-10-9-16(2,3)11-7-6-8-12(13(10)11)21-15(22)14-17(4,5)18(14,19)20/h6-8,10,14H,9H2,1-5H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLDZICXMAUTNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=C1C(=CC=C2)NC(=O)C3C(C3(Cl)Cl)(C)C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dichloro-3,3-dimethyl-N-(1,1,3-trimethyl-2,3-dihydro-1H-inden-4-yl)cyclopropanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-chlorophenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2594091.png)




![Ethyl 2-[[5-[(3,5-dinitrobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2594100.png)
![(2-Methyl-1,3-thiazol-4-yl)-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2594104.png)
![2-[(2-fluorophenyl)methylsulfanyl]-6-methyl-1H-benzimidazole](/img/structure/B2594106.png)


![N-isopropyl-4-(4-methylbenzyl)-1,5-dioxo-2-(4-vinylbenzyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2594111.png)
![2-((1-ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2594112.png)
![2-(3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide](/img/structure/B2594113.png)
